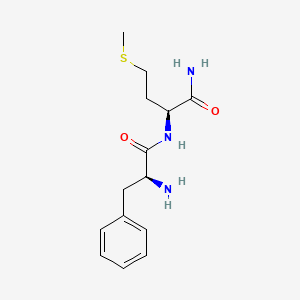

L-Phenylalanyl-L-methioninamide

Description

Dipeptide Classification and Nomenclature within Peptide Sciences

Dipeptides are organic compounds formed when two amino acids are joined together by a single peptide (or amide) bond. periodni.com This bond is created through a condensation reaction between the carboxyl group of one amino acid and the amino group of another. numberanalytics.com The resulting molecule has a defined N-terminus (the end with a free amino group) and a C-terminus (the end with a free carboxyl group or, in this case, a carboxamide group).

The nomenclature of dipeptides follows a systematic convention. The amino acid at the N-terminus is named first, with its suffix "-ine" changed to "-yl". The name of the C-terminal amino acid remains unchanged. quora.com Therefore, in L-Phenylalanyl-L-methioninamide, L-Phenylalanine is the N-terminal residue and L-Methionine is the C-terminal residue. The "-amide" suffix indicates that the C-terminal carboxyl group has been converted to an amide. The "L-" prefix before each amino acid name denotes their stereochemistry, which is crucial for their biological activity as most enzymes and receptors are specific to L-configurations. numberanalytics.com

Academic Significance as a Fundamental Dipeptide in Biochemical Investigations

Dipeptides like this compound are instrumental in various areas of biochemical research. numberanalytics.com They serve as simplified models for investigating fundamental aspects of protein and peptide behavior, including enzyme-substrate interactions, protein folding mechanisms, and the nature of non-covalent interactions that stabilize protein structures.

Research has utilized model peptides such as N-acetyl-L-phenylalaninyl-L-methionine-amide to study intramolecular hydrogen bonding patterns. researchgate.net These studies provide insights into how the backbone and side chains of peptides interact to form stable three-dimensional structures. The flexible nature of methionine, for instance, is believed to be important for catalytic processes and protein folding. nih.gov

Furthermore, studies on the metabolism of phenylalanine-containing peptide amides in microorganisms like Escherichia coli have provided valuable information on how cells transport and hydrolyze these compounds. nih.gov For example, research has shown that L-phenylalanyl-glycinamide is hydrolyzed to produce phenylalanine and glycinamide. nih.gov Such investigations are crucial for understanding nutrient uptake and the bioavailability of peptide-based drugs. The development of analytical methods, such as fluorometric techniques for determining L-phenylalanine in biological samples, also underscores the importance of this amino acid and its derivatives in clinical diagnostics and monitoring. nih.gov

The study of dipeptides extends to their potential as therapeutic agents. While research on this compound itself as a therapeutic is not extensive, the broader class of dipeptides is being explored for various medical applications, including the development of enzyme inhibitors and drug delivery systems. researchgate.netnumberanalytics.com The knowledge gained from fundamental studies on dipeptides like this compound contributes to the rational design of new peptide-based therapeutics.

| Feature | Description |

| Compound Name | This compound |

| Classification | Dipeptide |

| N-terminal Amino Acid | L-Phenylalanine |

| C-terminal Amino Acid | L-Methionine (as an amide) |

| Key Structural Features | Phenylalanine's aromatic side chain, Methionine's thioether side chain, a central peptide bond, and a C-terminal amide group. |

| Primary Research Areas | Protein folding studies, enzyme-substrate interaction models, metabolic pathways, and analytical method development. |

Structure

3D Structure

Properties

CAS No. |

64563-22-0 |

|---|---|

Molecular Formula |

C14H21N3O2S |

Molecular Weight |

295.40 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |

InChI |

InChI=1S/C14H21N3O2S/c1-20-8-7-12(13(16)18)17-14(19)11(15)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,15H2,1H3,(H2,16,18)(H,17,19)/t11-,12-/m0/s1 |

InChI Key |

MBNJPHPFGXSSTO-RYUDHWBXSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)N |

Canonical SMILES |

CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of L Phenylalanyl L Methioninamide

Chemical Synthesis Approaches

The chemical synthesis of L-Phenylalanyl-L-methioninamide relies on the formation of a peptide bond between L-phenylalanine and L-methioninamide. This process can be carried out using either solid-phase or solution-phase techniques, both of which necessitate careful consideration of protecting groups and coupling reagents to ensure the desired product is obtained with high purity.

Solid-Phase Peptide Synthesis (SPPS) Considerations for Dipeptide Formation

Solid-Phase Peptide Synthesis (SPPS) offers a streamlined approach for building peptide chains. nih.gov The core principle of SPPS involves attaching the initial amino acid to an insoluble polymer support, or resin, and then sequentially adding subsequent amino acids. nih.gov This method simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. nih.gov

For the synthesis of a dipeptide like this compound, the C-terminal amino acid, in this case, a methionine derivative that will be converted to the amide, is first anchored to the solid support. sigmaaldrich.com The protecting group on the α-amino group of the resin-bound methionine is then removed, and the next N-protected amino acid, L-phenylalanine, is introduced along with a coupling agent to facilitate the formation of the peptide bond. sigmaaldrich.com

A key consideration in SPPS is the choice of protecting group strategy. The two most common strategies are the Boc/Bzl and Fmoc/tBu approaches. peptide.com The Boc (tert-butyloxycarbonyl) strategy often utilizes resins like MBHA, which are suitable for producing peptide amides. peptide.comchempep.com The Boc group is typically removed with a moderately strong acid, such as trifluoroacetic acid (TFA). peptide.comchempep.com In contrast, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy employs protecting groups that are removed under mild basic conditions, often with piperidine. creative-peptides.com The choice between these strategies depends on factors such as the desired scale of synthesis and the sensitivity of the peptide to acidic or basic conditions. peptide.com

The formation of diketopiperazines, a common side reaction in SPPS, is a particular concern during the synthesis of dipeptides. bohrium.comluxembourg-bio.com This intramolecular cyclization can occur after the removal of the N-terminal protecting group of the second amino acid, leading to cleavage from the resin and a reduction in yield. Careful selection of the resin and coupling conditions can help to minimize this side reaction. bohrium.com

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis, while often more labor-intensive in terms of purification compared to SPPS, remains a valuable method, particularly for large-scale production and for sequences that may be problematic in solid-phase approaches. nih.govnih.govslideshare.netyoutube.com This technique involves carrying out the coupling and deprotection steps in a homogenous solution. youtube.com

The formation of the amide bond between L-phenylalanine and L-methioninamide is the critical step in the synthesis. This reaction is typically facilitated by coupling reagents that activate the carboxylic acid group of L-phenylalanine, making it more susceptible to nucleophilic attack by the amino group of L-methioninamide. csic.es

Several classes of coupling reagents are available, each with its own mechanism and advantages. Carbodiimides, such as DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide), are classic coupling reagents. csic.es However, their use can sometimes lead to racemization and the formation of byproducts that can be difficult to remove. csic.es

To improve efficiency and reduce side reactions, phosphonium (B103445) and aminium/uronium salt-based reagents are now widely used. bachem.com Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high coupling efficiency. bachem.com

More recently, propanephosphonic acid anhydride (B1165640) (T3P) has emerged as a powerful and "green" coupling reagent. csic.esribbitt.com T3P is known for its high reactivity, excellent yields, and low epimerization rates, making it particularly suitable for coupling sterically hindered or racemization-prone amino acids. ribbitt.comorganic-chemistry.org It also offers the advantage of producing water-soluble byproducts, which simplifies the purification process. ribbitt.comorganic-chemistry.org Another notable reagent is 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), which is recognized for its ability to suppress racemization during peptide bond formation. bachem.com

The table below summarizes some common coupling reagents used in peptide synthesis.

| Coupling Reagent | Abbreviation | Class | Key Features |

| Propanephosphonic acid anhydride | T3P | Phosphonic Anhydride | High yields, low epimerization, water-soluble byproducts. ribbitt.comorganic-chemistry.orgresearchgate.net |

| 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | DEPBT | Phosphonium | Remarkable resistance to racemization. bachem.com |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium | Effective coupling properties, non-toxic alternative to BOP. bachem.com |

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Classic reagent, but can lead to byproduct formation. csic.es |

To prevent unwanted side reactions and ensure the specific formation of the desired peptide bond, the reactive functional groups of the amino acids must be temporarily blocked using protecting groups. creative-peptides.com For the synthesis of this compound, the α-amino group of L-phenylalanine and any reactive side chains would be protected.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function. creative-peptides.comnih.gov It is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) and can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). libretexts.org The stability of the Boc group under various other reaction conditions makes it a versatile choice for peptide synthesis. creative-peptides.comnih.gov

Enzymatic Synthesis and Biocatalytic Pathways

Enzymatic synthesis offers a green and highly specific alternative to chemical methods for peptide formation. Biocatalysis often proceeds under mild reaction conditions, minimizing side reactions and eliminating the need for extensive protecting group strategies.

Characterization of Enzymes Catalyzing this compound Formation

Carboxypeptidase Y (CPDY), a serine carboxypeptidase isolated from baker's yeast, is a well-characterized enzyme capable of catalyzing the formation of peptide bonds. nih.govnih.govworthington-biochem.comworthington-biochem.com This enzyme exhibits broad substrate specificity, meaning it can act on a variety of amino acids at the C-terminus of peptides. worthington-biochem.comfishersci.com

CPDY functions through a mechanism that involves the formation of an acyl-enzyme intermediate. nih.gov In the context of synthesis, a suitable acyl donor (an N-protected amino acid ester, for example) reacts with the enzyme to form this intermediate. This activated species can then react with an incoming nucleophile, such as an amino acid amide, to form the new peptide bond. nih.gov This process is essentially the reverse of the enzyme's natural hydrolytic activity. worthington-biochem.com

The efficiency of CPDY-catalyzed synthesis is influenced by several factors, including pH, temperature, and the nature of the substrates and nucleophiles. nih.gov The enzyme has been successfully immobilized on solid supports, which allows for its reuse and simplifies the purification of the final product. nih.gov Studies have shown that immobilized Carboxypeptidase Y can be used in both batch and packed-bed reactors for the synthesis of various peptides. nih.gov While direct synthesis of this compound using CPDY is not explicitly detailed in the provided context, the enzyme's known ability to catalyze transpeptidation reactions with a wide range of amino acid amides as nucleophiles suggests its potential applicability. researchgate.net For instance, it has been used to synthesize other peptide amides in high yields. researchgate.net

The table below provides an overview of the key enzyme discussed.

| Enzyme | Source | Class | Catalytic Activity |

| Carboxypeptidase Y | Baker's Yeast | Serine Carboxypeptidase | Catalyzes the formation of peptide bonds via transpeptidation. nih.govnih.govworthington-biochem.com |

Immobilized Enzyme Systems for Efficient Dipeptide Production

The use of immobilized enzymes offers a green and sustainable approach to dipeptide synthesis, often overcoming the limitations of traditional chemical methods, such as the potential for racemization and the use of harsh reagents. mdpi.com In the context of dipeptide production, proteases are commonly employed in their immobilized form to catalyze the formation of peptide bonds. nih.govresearchgate.net

Thermolysin, a thermostable neutral metalloproteinase, is a widely used enzyme for peptide synthesis due to its broad specificity for the carboxylic acid substrate. researchgate.net The synthesis process often involves the reaction of an N-terminally protected amino acid with an amino acid amide. For instance, the synthesis of dipeptides can be achieved with high yields using protease catalysis in aqueous media when the amino component is immobilized on a solid support like a poly(ethylene glycol)-acrylamide (PEGA) resin. researchgate.net This methodology has been shown to be effective even in bulk aqueous solution, as the equilibrium shifts towards synthesis when one of the substrates is resin-bound. researchgate.net

Table 1: Examples of Dipeptide Synthesis using Immobilized Enzymes

| Dipeptide | Enzyme | Support/System | Acyl Donor | Nucleophile | Yield (%) | Reference |

| Phe-Phe | Thermolysin | Poly(ethylene glycol)-acrylamide resin | Fmoc-Phenylalanine | Phenylalanine (immobilized) | 99 | nih.gov |

| Z-L-Ala-L-Leu-NH2 | Alcalase-CLEA | Cross-linked enzyme aggregates | Z-L-Alanine | L-Leucinamide | 13 | nih.gov |

| Z-IQ | Granulosain | Aqueous-organic biphasic system | Z-Isoleucine | Glutamine | 71 | frontiersin.org |

Post-Synthetic Chemical Reactivity and Derivatization for Synthetic Utility

Following its synthesis, this compound exhibits characteristic chemical reactivity primarily associated with its peptide bond and the thioether group of the methionine residue.

Hydrolysis Kinetics of the Peptide Bond

The peptide bond in this compound is susceptible to hydrolysis, a reaction catalyzed by proteases or influenced by pH. In aqueous solutions, the equilibrium generally favors hydrolysis over synthesis. researchgate.net The kinetics of this hydrolysis can be studied to understand the stability of the dipeptide under various conditions.

The rate of hydrolysis is influenced by the specific protease used and the nature of the amino acid residues. For instance, studies on the hydrolysis of N-alpha-benzoyl-p-guanidino-L-phenylalaninamide by bovine and porcine trypsins have shown that the rates are comparable to those of arginine substrates, with similar kcat/Km values. nih.gov This indicates that the enzyme's efficiency is maintained despite structural differences in the substrate's side chain. The conformational changes in the enzyme's active site, induced by the substrate, can significantly affect the rate of the deacylation process. nih.gov While specific kinetic parameters for the hydrolysis of this compound were not found, the general principles of enzyme-catalyzed peptide bond cleavage apply. The reaction follows Michaelis-Menten kinetics, where the enzyme and substrate form a complex, which then breaks down to release the product. news-medical.net

Table 2: Factors Influencing Peptide Bond Hydrolysis

| Factor | Description | Reference |

| Enzyme Specificity | Proteases have specificities for certain amino acid sequences, influencing the rate of hydrolysis. | researchgate.netnih.gov |

| pH | The pH of the solution affects the ionization state of both the enzyme and the substrate, thereby influencing the reaction rate. | nih.govnih.gov |

| Temperature | Reaction rates generally increase with temperature up to an optimum, beyond which the enzyme may denature. | nih.gov |

| Substrate Conformation | The three-dimensional structure of the peptide can affect its binding to the enzyme's active site. | nih.gov |

Oxidation Reactions of the Methionine Thioether Moiety

The thioether side chain of the methionine residue in this compound is a primary site for oxidation. researchgate.netbiotage.com This reaction is a common chemical degradation pathway for methionine-containing peptides and can be induced by various reactive oxygen species. biotage.com

The oxidation of the thioether group (-S-) typically leads to the formation of a sulfoxide (B87167) (-SO-), and further oxidation can yield a sulfone (-SO2-). nih.govescholarship.org This transformation can significantly alter the physicochemical properties of the peptide. For instance, the oxidation of poly(L-methionine) to poly(L-methionine sulfoxide) increases its hydrophilicity and water solubility. escholarship.org

The oxidation of methionine can have a stabilizing effect on interactions with aromatic residues. Quantum mechanical calculations have shown that oxidation can increase the strength of the methionine-aromatic interaction by 0.5–1.4 kcal/mol. nih.gov This is biologically relevant as such interactions play a role in protein folding and stability. nih.gov The oxidation of methionine residues can be detected through mass spectrometry, where the addition of an oxygen atom results in a characteristic mass shift. nih.gov For example, the neutral loss of 64 Da (methanesulfenic acid) is a unique fragmentation pathway for methionine sulfoxide, allowing for its identification. nih.gov

Table 3: Oxidation Products of Methionine Thioether

| Oxidizing Agent | Product | Change in Properties | Reference |

| Reactive Oxygen Species | Methionine Sulfoxide (MetO) | Increased hydrophilicity, altered conformation | biotage.comescholarship.org |

| Periodate | Methionine Sulfoxide (MetO) | Covalent modification with oxygen addition | nih.gov |

| Hydrogen Peroxide | Methionine Sulfoxide (MetO), Methionine Sulfone (MetO2) | Increased water solubility (MetO), restoration of helicity in some polymers (MetO2) | escholarship.org |

Advanced Structural Elucidation and Conformational Analysis of L Phenylalanyl L Methioninamide

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental to elucidating the structure of L-Phenylalanyl-L-methioninamide, from its atomic connectivity to its preferred shapes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure and conformational dynamics of peptides like this compound. digitellinc.com By analyzing one-dimensional (1D) and two-dimensional (2D) NMR spectra, a complete assignment of all proton (¹H) and carbon-¹³ (¹³C) resonances can be achieved.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals. The aromatic protons of the phenylalanine side chain are expected to appear in the downfield region, typically between 7.2 and 7.4 ppm. researchgate.netnih.gov The α-protons of both the phenylalanine and methionine residues would resonate further upfield, while the various methylene (B1212753) (β, γ) protons of the methionine side chain and the β-protons of phenylalanine would have distinct chemical shifts. mdpi.comnih.gov The terminal methyl group (ε-CH₃) of the methionine residue would be found in the most upfield region.

Conformational analysis relies heavily on 2D NMR experiments, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY). digitellinc.comnih.gov These experiments detect through-space correlations between protons that are close to each other, providing distance restraints used to calculate the three-dimensional structure. digitellinc.comnih.gov For example, NOE cross-peaks between the aromatic ring of phenylalanine and protons on the methionine side chain would indicate a folded conformation where the two side chains are in proximity. nih.gov The study of related peptides containing both methionine and phenylalanine has shown that the side chains can form a hydrophobic patch. nih.gov Variable temperature NMR experiments can further reveal the presence of stable intramolecular hydrogen bonds, which are key features of preferred conformations. digitellinc.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values are based on typical shifts for phenylalanine and methionine residues in peptides. researchgate.netnih.govmdpi.combmrb.io

| Atom | Residue | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| N-H (Amine) | Phenylalanine | ~8.0 - 8.5 | N/A |

| α-H | Phenylalanine | ~4.0 - 4.5 | ~55 - 59 |

| β-H₂ | Phenylalanine | ~3.1 - 3.3 | ~38 - 40 |

| Aromatic-H | Phenylalanine | ~7.2 - 7.4 | ~127 - 132 |

| Aromatic-C (ipso) | Phenylalanine | N/A | ~136 - 138 |

| N-H (Amide) | Methionine | ~8.0 - 8.3 | N/A |

| α-H | Methionine | ~4.2 - 4.7 | ~53 - 56 |

| β-H₂ | Methionine | ~1.9 - 2.2 | ~30 - 32 |

| γ-H₂ | Methionine | ~2.5 - 2.7 | ~30 - 31 |

| ε-H₃ | Methionine | ~2.1 | ~15 - 16 |

| C=O (Amide) | Phenylalanine | N/A | ~172 - 175 |

| C=O (Amide) | Methionine | N/A | ~174 - 176 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, MALDI MS/MS)

Mass spectrometry (MS) is a cornerstone for verifying the molecular weight and determining the amino acid sequence of peptides. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal for analyzing fragile molecules like dipeptides, as they typically produce intact protonated molecular ions [M+H]⁺ with minimal fragmentation. libretexts.orgnih.gov

The theoretical monoisotopic mass of this compound (C₁₄H₂₁N₃O₂S) is approximately 295.1358 Da. In a mass spectrum, a prominent peak corresponding to [M+H]⁺ would be expected at m/z 296.1436.

Tandem mass spectrometry (MS/MS) is used to purposefully fragment the isolated molecular ion to confirm its sequence. Collision-Induced Dissociation (CID) primarily cleaves the peptide backbone's amide bonds, producing a series of characteristic fragment ions. matrixscience.com The main fragment ions are designated as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). matrixscience.com For this compound, the major fragmentation would be the cleavage of the peptide bond between the two residues.

Other significant peaks in the MS/MS spectrum would include immonium ions, which are internal fragments corresponding to a single amino acid residue. The immonium ion for Phenylalanine is observed at m/z 120, and for Methionine at m/z 104. matrixscience.com The presence of a phenylalanine residue can sometimes lead to the elimination of its benzyl (B1604629) group. core.ac.uk

Table 2: Predicted Key MS and MS/MS Fragments for this compound

| Ion Type | Description | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | 296.14 |

| b₁ | Phe | 148.08 |

| y₁ | Met-NH₂ | 149.07 |

| Immonium (Phe) | Internal fragment of Phenylalanine | 120.08 |

| Immonium (Met) | Internal fragment of Methionine | 104.05 |

Diffraction Methods for Molecular Architecture

Diffraction techniques are unparalleled in their ability to provide a precise, atomic-resolution picture of a molecule's three-dimensional structure in the solid state.

X-ray Diffraction Analysis in Dipeptide Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. nih.gov If single crystals of this compound can be grown, this technique would reveal detailed information about its molecular conformation and intermolecular interactions.

In the solid state, dipeptides typically exist as zwitterions, and they form highly ordered structures stabilized by extensive networks of hydrogen bonds. nih.govresearchgate.net For this compound, one would expect to observe strong hydrogen bonds involving the N-terminal ammonium (B1175870) group and the amide carbonyl oxygens of neighboring molecules. researchgate.net The amide bond itself is expected to be planar. researchgate.net The analysis would provide precise bond lengths, bond angles, and the crucial torsion angles (phi, psi, and chi) that define the backbone and side-chain conformations. This structural information is fundamental to understanding how the molecule packs in a crystal lattice and can provide insights into its most stable conformational state. nih.gov

Microcrystal Electron Diffraction (MicroED) for Small Molecule Structural Determination

Microcrystal Electron Diffraction (MicroED) has emerged as a revolutionary cryo-electron microscopy technique for the structural determination of small molecules and peptides from nanocrystals. nih.govspringernature.com This method is particularly valuable when crystals are too small for conventional X-ray diffraction, often only a few hundred nanometers in size. nih.gov

The MicroED process involves collecting electron diffraction data from frozen, hydrated nanocrystals as they are continuously rotated in an electron beam. biorxiv.org Because electrons interact much more strongly with matter than X-rays, high-quality, atomic-resolution data can be obtained from extremely small sample volumes. biorxiv.orgbiorxiv.org This has enabled the ab initio (from scratch) structure determination of numerous peptides. nih.govacs.org Therefore, MicroED represents a powerful and highly suitable alternative for elucidating the atomic structure of this compound, should the compound prove difficult to crystallize into larger single crystals required for X-ray analysis. biorxiv.org

Computational Chemistry and Molecular Modeling Approaches

As a standard practice in computational peptide chemistry, the closely related capped dipeptide, N-acetyl-L-phenylalaninyl-L-methioninamide (Ac-Phe-Met-NH2), is often used as a model system. This model accurately represents the backbone and side-chain interactions of the core dipeptide while removing the complicating effects of charged termini, allowing for a focused analysis of its intrinsic conformational landscape.

The conformational energy landscape of a peptide describes the potential energy of the molecule as a function of its atomic coordinates. This landscape is characterized by numerous local energy minima, corresponding to stable or metastable conformers, and the transition states that connect them. For this compound, the landscape is particularly complex due to the rotational freedom of the peptide backbone (defined by the dihedral angles φ and ψ) and the side chains of both the phenylalanine (χ1, χ2) and methionine (χ1, χ2, χ3) residues.

Quantum chemical calculations, particularly using Density Functional Theory (DFT) with dispersion corrections (DFT-D), have been instrumental in exploring this landscape. Studies on the model peptide Ac-Phe-Met-NH2 reveal that its structure is not defined by a single, rigid conformation but rather by a collection of low-energy conformers. The relative stability of these conformers is determined by a competitive network of intramolecular hydrogen bonds. nih.gov

A key finding from these computational studies is the significant role of the methionine sulfur atom in forming strong hydrogen bonds with backbone amide (N-H) groups. nih.gov This gives rise to folded structures that can be more stable than conformers stabilized by the more conventional backbone-to-backbone (N-H⋯O=C) hydrogen bonds. The conformational landscape is thus shaped by a competition between these different folded forms.

The primary conformations predicted to be most stable involve the methionine side chain folding back to form a hydrogen bond with a neighboring amide group. nih.govresearchgate.net This can occur with the amide proton of the methionine residue itself, forming a C6δ ring, or the amide proton of the C-terminal amide group, forming a C7δ ring. These structures are found to be surprisingly stable, challenging the classical view that peptide conformations are dominated solely by N-H⋯O=C interactions, which typically form C7 (γ-turn) or C10 (β-turn) rings. The presence of the bulky phenylalanine residue further influences the landscape by sterically restricting the available conformational space and introducing the possibility of additional stabilizing interactions.

Table 1: Key Predicted Conformational Motifs for the Ac-Phe-Met-NH2 Model Peptide

| Conformational Motif | Key Stabilizing Interaction | Description |

| Folded (N-H⋯S) | Intramolecular hydrogen bond between the methionine sulfur atom and a backbone amide proton (N-H). | The flexible methionine side chain folds back to allow its sulfur atom to act as a hydrogen bond acceptor. This interaction is strong enough to be a primary determinant of the conformational preference. nih.gov |

| Folded (γ-turn) | Intramolecular hydrogen bond between the carbonyl oxygen of the acetyl group and the amide proton of the methionine residue (C7). | A classical peptide turn structure, creating a seven-membered ring. This competes with the N-H⋯S stabilized folds. nih.gov |

| Extended | Weaker or no significant intramolecular hydrogen bonds. | A more linear or "open" conformation of the peptide backbone, which is generally higher in energy in the gas phase but can be populated in solution. |

| Folded (N-H⋯π) | Intramolecular hydrogen bond between a backbone amide proton and the aromatic π-electron cloud of the phenylalanine side chain. | The phenylalanine side chain folds to allow its aromatic ring to act as a weak hydrogen bond acceptor, contributing to the stability of certain conformations. rsc.org |

This table is based on computational and spectroscopic studies of the model peptide Ac-Phe-Met-NH2.

The specific conformations adopted by this compound are stabilized by a network of weak, non-covalent interactions. Chief among these are intramolecular hydrogen bonds, which are critical in defining the secondary structure of peptides and proteins. Computational models allow for the precise characterization of these bonds, including their geometry (distance and angle) and energetic contribution to conformational stability. In this dipeptide, two unconventional hydrogen bonds, the N-H⋯S and N-H⋯π interactions, are of particular significance.

N-H⋯S Interactions: Spectroscopic and computational studies on the Ac-Phe-Met-NH2 model have provided direct evidence for the formation of strong intramolecular hydrogen bonds where the sulfur atom of the methionine side chain acts as the hydrogen bond acceptor for a backbone amide proton (N-H). nih.govresearchgate.net This was a significant finding, as the sulfur atom is traditionally considered a weak hydrogen bond acceptor compared to oxygen or nitrogen. However, in the gas phase, these N-H⋯S bonds are shown to be strong enough to compete with and even be favored over the classical N-H⋯O=C hydrogen bonds that form peptide turns. nih.gov The strength of these interactions is a key factor in the local folding of methionine-containing regions in proteins, with analysis of protein structures showing that 24% of methionine residues with a sulfur atom linked to a backbone N-H group exhibit this type of local folding. nih.gov The red shift in the N-H stretching frequency observed in IR spectroscopy provides a measure of the bond's strength; for N-H⋯S bonds, this shift is significantly larger than for N-H⋯O bonds, indicating a stronger interaction. acs.org

The interplay between these competing hydrogen bonds (N-H⋯S, N-H⋯π, and the conventional N-H⋯O=C) creates a delicate energetic balance that defines the conformational preference of this compound.

Table 2: Characterization of Key Intramolecular Hydrogen Bonds in this compound and Related Models

| Interaction Type | Donor | Acceptor | Typical Interaction Energy (kcal/mol) | Spectroscopic Signature |

| N-H⋯S | Backbone Amide (N-H) | Methionine Sulfur (S) | ~4.5 - 5.5 nih.gov | Significant red shift in N-H stretch frequency (~1.8 times greater than for N-H⋯O) acs.org |

| N-H⋯π | Backbone Amide (N-H) | Phenylalanine π-cloud | ~1.5 - 5.4 nih.govnih.gov | Moderate red shift in N-H stretch frequency (~73 cm⁻¹) acs.orgnih.gov |

| N-H⋯O=C (γ-turn) | Backbone Amide (N-H) | Backbone Carbonyl (O=C) | ~2.4 - 12.0 nih.gov | Reference red shift in N-H stretch frequency |

Interaction energies are derived from computational studies on model systems and represent a typical range. The actual energy within the dipeptide depends on the specific conformation.

Biochemical Interactions and Enzymatic Activities Associated with L Phenylalanyl L Methioninamide

Participation in Amino Acid Metabolism and Intermediary Biochemical Pathways

The metabolic fate of L-Phenylalanyl-L-methioninamide is intrinsically linked to the catabolic and anabolic pathways of its constituent amino acids, phenylalanine and methionine.

Role in Phenylalanine Metabolic Routes and Related Enzyme Systems

L-phenylalanine is an essential amino acid that serves as a precursor for the synthesis of proteins and several crucial molecules, including neurotransmitters. metwarebio.com Its primary metabolic pathway involves the conversion to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH). numberanalytics.comdavuniversity.org This is the rate-limiting step in phenylalanine catabolism, channeling approximately 75% of dietary phenylalanine. researchgate.net The inability to properly metabolize phenylalanine due to deficiencies in PAH leads to the genetic disorder phenylketonuria (PKU). wikipedia.orgnih.gov

The metabolism of phenylalanine is a complex process involving several enzymes and pathways. numberanalytics.com Beyond its conversion to tyrosine, phenylalanine can be transaminated to form phenylpyruvate. nih.gov This pathway becomes more significant when the primary PAH-mediated route is impaired. Phenylalanine's role extends to the synthesis of catecholamines like dopamine, norepinephrine, and epinephrine, which are vital for neurological function. metwarebio.comnumberanalytics.comwikipedia.org

While direct studies on the metabolic processing of the intact dipeptide this compound are limited, it is understood that upon enzymatic cleavage, the released L-phenylalanine would enter these established metabolic routes. The regulation of these pathways is critical, as an excess of phenylalanine can inhibit the transport of other essential amino acids across the blood-brain barrier and disrupt neurotransmitter synthesis. nih.gov

Implications for Methionine Metabolism and Methylation Cycles

Methionine is a crucial amino acid involved in protein synthesis and as the precursor for S-adenosylmethionine (SAM), the universal methyl donor in numerous biological reactions. creative-proteomics.comnih.gov The methionine cycle is a fundamental biochemical pathway that maintains cellular methylation capacity and regulates sulfur-containing amino acid metabolism. creative-proteomics.com

The cycle begins with the conversion of methionine to SAM by the enzyme methionine adenosyltransferase (MAT). nih.gov SAM then donates its methyl group for the methylation of DNA, RNA, proteins, and other molecules. creative-proteomics.com After donating the methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine, completing the cycle, or enter the transsulfuration pathway to be converted to cysteine. nih.gov

The availability of methionine is a key regulator of this cycle. nih.gov Therefore, the breakdown of this compound would release L-methionine, directly feeding into this pathway and potentially influencing the cellular methylation status. The balance between the remethylation and transsulfuration pathways is critical for maintaining metabolic homeostasis. creative-proteomics.com

Enzyme Activation and Modulatory Effects

The dipeptide and its constituent amino acids can exert significant influence on the activity of various enzymes, acting as activators, substrates, or inhibitors.

Specific Activation of Phenylalanine Hydroxylase by Phenylalanine Derivatives

Phenylalanine hydroxylase (PAH) activity is allosterically regulated by its substrate, L-phenylalanine. nih.govacs.org At basal concentrations, the enzyme exhibits low activity. However, when phenylalanine levels rise, it binds to an allosteric site on the enzyme, inducing a conformational change that leads to activation. nih.gov This activation is cooperative, meaning the binding of one phenylalanine molecule increases the enzyme's affinity for subsequent substrate molecules. nih.gov

Research has shown that this activation does not necessitate the binding of phenylalanine to the active site itself, suggesting a distinct allosteric regulatory site, likely within the N-terminal regulatory domain. nih.gov This mechanism allows for a sensitive response to fluctuations in dietary phenylalanine intake. While studies have not specifically detailed the effect of this compound, it is plausible that upon cleavage, the released L-phenylalanine would participate in this activation process. Furthermore, the study of various phenylalanine derivatives continues to be an area of interest for understanding and potentially modulating PAH activity. nih.gov

Substrate and Inhibitor Interactions with Amidase Enzymes

Amidases are a broad class of hydrolase enzymes that catalyze the cleavage of amide bonds. wikipedia.org These enzymes are widespread in nature and play roles in various metabolic processes. wikipedia.orgnih.gov The hydrolysis of the amide bond in this compound would be a classic example of an amidase-catalyzed reaction, releasing L-Phenylalanyl-L-methionine and ammonia.

The substrate specificity of amidases can vary significantly. Some amidases exhibit high enantioselectivity, acting on either L- or D-isomers of amino acid amides. researchgate.net The interaction between a substrate and an amidase is a complex process that can be influenced by the structure of the substrate, including the nature of the amino acid residues. researchgate.net For instance, studies on different amidases have shown that the chain length and branching of the acyl group can affect the rate of hydrolysis. researchgate.net

Furthermore, molecules structurally similar to the substrate can act as inhibitors of amidase activity. While specific inhibitory studies involving this compound are not extensively documented, the principles of competitive and non-competitive inhibition would apply. The study of how dipeptide amides interact with amidases is crucial for understanding their metabolic fate and potential as modulators of enzyme activity. uregina.ca

Investigation of Enzyme Inhibition Related to Peptide Cleavage (e.g., Enkephalinase)

Enkephalinases are a group of enzymes responsible for the degradation of endogenous opioid peptides called enkephalins. wikipedia.orgwikipedia.org By breaking down these peptides, enkephalinases terminate their analgesic and other neurological signals. nih.gov Consequently, inhibitors of enkephalinases are of significant therapeutic interest as they can prolong the action of endogenous opioids. nih.govtaylorandfrancis.com

Enkephalinase inhibitors can be peptides or non-peptide molecules. nih.gov The dipeptide structure is a common motif in the design of such inhibitors. For example, D-phenylalanine is known to be an enkephalinase inhibitor. wikipedia.orgnih.gov Given that this compound contains a phenylalanine residue, it is conceivable that it or its metabolites could interact with enkephalinases. The specific stereochemistry and the nature of the second amino acid (methionine) would be critical determinants of its potential inhibitory activity. The investigation of dipeptides and their derivatives as enkephalinase inhibitors is an active area of research aimed at developing new pain management strategies. nih.gov

Receptor Binding and Intracellular Signaling Pathway Modulation

As a bioactive peptide, this compound's functions are primarily mediated through its binding to cell surface receptors, which in turn initiates intracellular signaling cascades. Its structural components, particularly the phenylalanine residue and the C-terminal amide, are crucial for these interactions.

Interactions with G Protein-Coupled Receptors (GPCRs) via Phenylalanine Moieties

While direct studies on this compound's broad interactions across the entire GPCR family are specific to its role in the tachykinin and bombesin (B8815690) systems, the activity of its constituent amino acid, L-phenylalanine, provides insight into the potential role of its phenylalanine moiety. G protein-coupled receptors are the largest family of cell membrane proteins and are involved in a vast array of physiological processes. google.com

Research has shown that L-phenylalanine can activate several orphan GPCRs, which are receptors whose endogenous ligands have not yet been identified. Furthermore, the phenylalanine residue is a key determinant in the binding of various ligands to their respective GPCRs. For instance, in the α1A-adrenergic receptor, a phenylalanine residue within a transmembrane domain is critical for the binding of antagonist compounds. This highlights the importance of the phenylalanine structure in molecular recognition at the receptor level. The presence of this aromatic amino acid in this compound suggests that its phenylalanine side chain is a key contributor to its binding affinity and specificity at certain GPCRs.

Influence on Neurotransmitter Systems (e.g., Glutamatergic Signaling)

The glutamatergic system is the primary excitatory neurotransmitter system in the vertebrate brain, crucial for synaptic plasticity, learning, and memory. The components of this compound, namely L-phenylalanine and L-methionine, have been shown to influence this system.

Studies have demonstrated that L-phenylalanine can depress synaptic transmission at glutamatergic synapses. It affects both N-methyl-D-aspartate (NMDA) and non-NMDA glutamate (B1630785) receptors, suggesting a competitive interaction at the glutamate-binding sites on these receptors. Additionally, both L-phenylalanine and L-methionine can inhibit the cerebral uptake of L-glutamine, a key precursor for the synthesis of glutamate. This action can indirectly modulate the availability of glutamate for neurotransmission. While these effects are documented for the individual amino acids, they suggest potential mechanisms through which this compound, either intact or following enzymatic cleavage, could modulate glutamatergic signaling.

Relevance as a Constituent of Tachykinin Receptor Ligands (e.g., Substance P fragments)

The most well-documented role of the this compound structure is as a core component of tachykinin and bombesin-like neuropeptides. Tachykinins, such as Substance P (SP) and Neurokinin A (NKA), are a group of neuropeptides that share a conserved C-terminal amino acid sequence, specifically -Phe-X-Gly-Leu-Met-NH₂, which is essential for their biological activity. guidetopharmacology.orgnih.gov These peptides exert their effects by binding to three main types of G protein-coupled receptors: Neurokinin 1 (NK1), Neurokinin 2 (NK2), and Neurokinin 3 (NK3). guidetopharmacology.orgnih.gov

This compound represents the C-terminal dipeptide amide of several of these critical signaling molecules, including litorin, ranatensin, and phyllolitorin. semanticscholar.org Structure-activity relationship studies have consistently shown that the C-terminal region, particularly the final methionine amide, is indispensable for receptor activation. nih.govmdpi.com Even minor alterations to the C-terminal amide group can lead to a significant loss of biological activity. nih.gov

The binding of these peptides to their receptors, like the NK1 receptor, triggers intracellular signaling through the activation of phospholipase C, leading to an increase in intracellular calcium levels. guidetopharmacology.org This signaling is involved in a multitude of physiological processes, including pain perception, inflammation, and smooth muscle contraction. guidetopharmacology.orgnih.gov C-terminal fragments of tachykinins, which include the Phe-Met-NH₂ motif, can themselves possess biological activity, such as immunosuppressive properties. nih.gov The dipeptide is also a C-terminal component of Neuromedin B, a bombesin-related peptide that binds to its own specific GPCR (NMBR) and is involved in various functions in the central nervous system and gastrointestinal tract. nih.govbohrium.com

Analytical Methodologies and Derivatization Strategies for L Phenylalanyl L Methioninamide Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of peptides like L-Phenylalanyl-L-methioninamide. It allows for the separation of the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and quantifying this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, where the dipeptide is separated on a nonpolar stationary phase (such as C18) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like formic acid. sciex.comhelixchrom.com

The purity is assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration. nih.govnih.gov The method's sensitivity allows for the detection of trace-level impurities that may arise during synthesis. nih.govresearchgate.net Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be employed to achieve enhanced separation of the dipeptide from structurally similar impurities. nih.govresearchgate.net LC-MS (Liquid Chromatography-Mass Spectrometry) is often used for detection, providing mass information that confirms the identity of the eluted peaks and offers greater specificity than UV detection alone. nih.govlcms.czyoutube.com

Table 1: Representative HPLC Conditions for Dipeptide Analysis

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape and provide protons for mass spectrometry. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent to elute the dipeptide from the column. |

| Gradient | 5% to 75% B over 15 minutes | To elute compounds with varying polarities, ensuring separation of the dipeptide from impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 225 nm or Mass Spectrometry (MS) | UV for general detection of the peptide bond; MS for mass confirmation and higher sensitivity. |

| Injection Volume | 10 µL | Standard volume for analytical injections. |

This table presents a typical set of starting conditions for the HPLC analysis of a dipeptide like this compound. Method optimization is required for specific applications. nih.govnih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring and Product Detection

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and straightforward technique used primarily to monitor the progress of the synthesis of this compound. nih.govthieme.de The reaction progress is tracked by spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) at different time intervals. youtube.com

A three-lane spotting strategy is often employed: one lane for the starting material (e.g., L-Phenylalanine), a middle "cospot" lane with both the starting material and the reaction mixture, and a third lane for the reaction mixture alone. rochester.edu As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity while a new spot, representing the this compound product, appears and intensifies. youtube.com The relative positions of the spots (Rf values) depend on the chosen solvent system (mobile phase). Completion of the reaction is indicated by the complete disappearance of the limiting starting material spot. youtube.comrochester.edu Visualization is typically achieved using UV light or by staining with reagents like ninhydrin, which reacts with the primary amine of the N-terminus.

Derivatization for Enhanced Detection and Stereochemical Analysis

Derivatization involves chemically modifying the this compound molecule to improve its analytical properties. This is particularly useful for enhancing detection sensitivity and for determining the stereochemistry of its constituent amino acids.

Chiral Derivatizing Agents for Enantiomeric Purity and Absolute Configuration Determination (e.g., Marfey's reagent variants, Phenylglycine methyl ester)

Ensuring the stereochemical purity of this compound is critical, as the presence of D-isomers can significantly impact its biological properties. researchgate.netnih.gov An indirect method involving chiral derivatization is commonly used. This process first involves the acid hydrolysis of the dipeptide to break it down into its constituent amino acids, L-phenylalanine and L-methionine. mdpi.com

The resulting amino acid mixture is then reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). acs.orgnih.gov This reaction forms diastereomers that, unlike the original enantiomers, have different physical properties and can be separated using standard non-chiral RP-HPLC. nih.gov By comparing the retention times of the derivatized amino acids from the sample with those of derivatized L- and D-amino acid standards, the absolute configuration and enantiomeric purity of the original peptide can be unequivocally determined. mdpi.comnih.gov The use of both L- and D- forms of the derivatizing agent can further validate the assignments. acs.org

Multi-Functional Group Derivatization Strategies for Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive detection and structural elucidation by LC-MS/MS, derivatization strategies are employed to enhance the ionization efficiency and control the fragmentation of this compound. rsc.org These methods often involve attaching a group with high proton affinity or a fixed positive charge to the peptide. nih.govnih.gov

Specific Derivatization Reagents and Protocols (e.g., OPA/NBC, Urea)

Specific reagents are used for pre-column derivatization to enhance the detectability of peptides, particularly for fluorescence or UV detection.

o-Phthalaldehyde (OPA): OPA reacts rapidly with the primary N-terminal amine of this compound in the presence of a thiol (like 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative. chromatographyonline.comnih.gov This pre-column derivatization dramatically increases detection sensitivity, allowing for the quantification of very low concentrations of the dipeptide using HPLC with a fluorescence detector. nih.govnih.gov The reaction is typically automated in modern HPLC autosamplers. chromatographyonline.comjasco-global.com

Urea (B33335): Urea can be used as a simple and inexpensive pre-column derivatization agent for the LC-MS analysis of amino acids and short peptides. nih.gov The derivatization reaction involves incubating the peptide with urea at an elevated temperature and basic pH. nih.gov This process converts the N-terminal amine into a carbamoyl (B1232498) group. The resulting derivative can exhibit improved separation on reversed-phase columns and potentially enhanced MS response, providing a cost-effective method for quantitative analysis. nih.govresearchgate.net

Table 2: Comparison of Common Derivatization Reagents

| Reagent | Target Functional Group | Detection Method | Key Advantage |

| Marfey's Reagent (FDAA) | N-terminal amine (after hydrolysis) | HPLC-UV/MS | Enables separation of enantiomers on non-chiral columns for stereochemical analysis. acs.orgnih.gov |

| o-Phthalaldehyde (OPA) | N-terminal primary amine | HPLC-Fluorescence | High sensitivity for trace quantification of primary amines. nih.govresearchgate.net |

| Urea | N-terminal amine | LC-MS | Inexpensive reagent, improves chromatographic separation for MS analysis. nih.gov |

Research on L Phenylalanyl L Methioninamide Analogues and Peptidomimetics

Design Principles for Structure-Function Relationships

The biological activity of a peptide is intrinsically linked to the three-dimensional arrangement of its constituent amino acid side chains, which form the pharmacophore. nih.gov The specific chemical nature of these side chains and their spatial relationships determine how the peptide interacts with its biological targets, such as receptors or transporters. nih.gov Therefore, a primary principle in designing analogues of L-Phenylalanyl-L-methioninamide is to modify its structure to probe or enhance these interactions.

A key aspect of peptide design involves introducing conformational constraints to understand and modulate activity. nih.gov For instance, constraining the rotational freedom (χ space) of key amino acid residues can switch a molecule's function from an agonist (a molecule that activates a receptor) to an antagonist (a molecule that blocks a receptor). nih.gov In the context of this compound, this involves considering the phenylalanine and methionine residues as key components of its pharmacophore.

Research on phenylalanine analogues has provided detailed insights into structure-activity relationships, particularly for transporters like the L-type amino acid transporter 1 (LAT1), which is a target for drug delivery to cancer cells and the brain. nih.gov Studies have shown that modifications to the phenylalanine ring significantly impact binding affinity and transport selectivity. nih.gov For example, adding lipophilic (fat-loving) groups or halogens to the phenyl ring can enhance interaction with hydrophobic pockets in the transporter. nih.gov

Table 1: Structure-Activity Relationship of Phenylalanine Analogues for LAT1 Transporter

| Modification | Observation | Implication on Function |

|---|---|---|

| Halogenation at position 2 | Affinity for LAT1 increases with the size of the halogen atom. | Suggests a robust hydrophobic subpocket in LAT1 that interacts favorably with larger halogens. nih.gov |

| α-methyl modification | Reduces the negative charge of the carbonyl oxygen. | Diminishes affinity for LAT1, though the binding site can still accommodate the methyl group. nih.gov |

| α-methylene moiety (bicyclic-Phe) | Functions as an α-methyl mimic and is accommodated by the LAT1 binding site. | Markedly lowers affinity for the related LAT2 transporter, making it a promising candidate for LAT1-selective targeting. nih.gov |

These principles demonstrate that even subtle atomic-level changes to the phenylalanine portion of a dipeptide can dramatically alter its biological activity and selectivity. Similarly, the methionine residue offers opportunities for modification, with its sulfur atom capable of participating in unique non-covalent interactions, such as sulfur-centered hydrogen bonds. researchgate.net

Exploration of Modified Dipeptides as Biochemical Probes

Modified dipeptides derived from structures like this compound are valuable as biochemical probes to investigate biological processes. mq.edu.au These probes are designed to mimic the native peptide's structure while incorporating features that improve stability or allow for detection. mq.edu.au A prime example is the development of L-phenylalanyl-Ψ[CS-N]-L-alanine (Phe-Ψ-Ala), a thiodipeptide where the standard peptide bond is replaced by a thiourea (B124793) linkage. nih.gov

This specific modified dipeptide was created and evaluated as a stable, non-radioactive probe for the peptide transporter 1 (PEPT1), which is crucial for absorbing peptides and peptide-like drugs from the intestine. nih.gov The study found that Phe-Ψ-Ala is a high-affinity substrate for PEPT1, with its uptake being pH-dependent and inhibited by known PEPT1 substrates. nih.gov

Crucially, the modification conferred significant metabolic stability. While a standard dipeptide, phenylalanylalanine, was rapidly broken down by enzymes in rat intestinal mucosa and liver microsomes, Phe-Ψ-Ala remained intact. nih.gov This stability, combined with its high affinity for the transporter, makes it an excellent tool for studying PEPT1 in vitro and in vivo, such as in predicting drug-drug interactions. nih.gov

Table 2: Characteristics of Phe-Ψ-Ala as a PEPT1 Probe

| Parameter | Value/Observation | Significance |

|---|---|---|

| Km Value (Affinity) | 275 ± 32 µM | Indicates high affinity for the PEPT1 transporter. nih.gov |

| Metabolic Stability | Unchanged in the presence of rat intestinal mucosa and hepatic microsomes. | The thiourea linkage protects the dipeptide from enzymatic degradation, unlike standard peptide bonds. nih.gov |

| In Vivo Absorption | Oral absorption in rats was significantly decreased in the presence of a PEPT1 inhibitor (glycylsarcosine). | Confirms that its intestinal absorption is mediated by the PEPT1 transporter. nih.gov |

| Half-life (intravenous, rats) | 1.14 ± 0.07 h | Demonstrates reasonable persistence in the circulatory system. nih.gov |

The successful development of Phe-Ψ-Ala illustrates a key strategy in peptidomimetic research: modifying the peptide backbone to create robust biochemical probes for studying specific biological systems. nih.gov

Strategies for Enhancing Metabolic Stability of Related Peptide Structures

A major hurdle for the application of peptides as therapeutic agents is their rapid degradation by proteolytic enzymes in the body. mq.edu.aunih.gov Consequently, a significant area of research focuses on strategies to enhance the metabolic stability of peptide structures, including dipeptides and their analogues. mq.edu.auresearchgate.net These strategies aim to modify the peptide in ways that make it less recognizable to enzymes without compromising its biological activity. creative-peptides.commdpi.com

Several effective strategies have been developed:

N- and C-Terminal Modification: The ends of linear peptides are vulnerable to attack by exopeptidases. creative-peptides.com Capping these ends, for example through N-acetylation or C-terminal amidation (as seen in this compound), can protect the peptide from degradation and extend its half-life. nih.govcreative-peptides.com

D-Amino Acid Substitution: Proteases in the body are highly specific for naturally occurring L-amino acids. creative-peptides.com Replacing a susceptible L-amino acid with its mirror image, a D-amino acid, can significantly reduce the peptide's affinity for these enzymes, thereby increasing its stability. creative-peptides.compnas.org This is one of the most effective approaches to stabilizing peptides. pnas.org

Cyclization: Linking the C-terminus of a peptide to its N-terminus (head-to-tail) or involving amino acid side chains can create a cyclic peptide. mdpi.com This cyclization not only protects against exopeptidases but also introduces conformational rigidity. mdpi.comnih.gov This constrained structure can be less susceptible to enzymatic cleavage and may lock the peptide into a more biologically active conformation. mdpi.comnih.gov

Backbone Modification: Altering the peptide bond itself is a powerful strategy. mq.edu.auresearchgate.net As seen with the thiodipeptide probe Phe-Ψ-Ala, replacing the amide bond with a non-natural linkage can render the peptide resistant to proteases. nih.gov

Use of Unnatural Amino Acids: Incorporating amino acids not typically found in proteins can introduce novel chemical properties and steric hindrance that prevent enzyme binding. mq.edu.aucreative-peptides.com

PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) molecules to a peptide increases its size and steric hindrance, which can shield it from enzymes and reduce clearance by the kidneys. creative-peptides.com

The successful application of these strategies is evident in several peptide drugs that exhibit vastly improved stability compared to their endogenous counterparts.

Table 3: Examples of Metabolically Stabilized Peptide Analogues

| Endogenous Peptide | Stabilized Analogue | Modification Strategy Used | Half-Life of Endogenous Peptide | Half-Life of Analogue |

|---|---|---|---|---|

| Somatostatin | Octreotide | Cyclization, D-amino acid substitution, C-terminal modification. nih.gov | 1–2 minutes in human plasma. nih.gov | ~2 hours |

| Somatostatin | Lanreotide | Cyclization, D-amino acid substitution. creative-peptides.com | 3 minutes. creative-peptides.com | 23 to 30 days (long-acting formulation). creative-peptides.com |

| Gonadotropin-releasing hormone (GnRH) | Triptorelin | D-amino acid substitution. creative-peptides.com | 5 minutes. creative-peptides.com | 2.8 hours. creative-peptides.com |

| Glucose-dependent insulinotropic polypeptide (GIP) | N-AcGIP | N-terminal acetylation. creative-peptides.com | 2-5 minutes. creative-peptides.com | > 24 hours. creative-peptides.com |

These examples underscore the power of chemical modification to transform transient biological messengers into stable and effective molecules. The principles are directly applicable to the design of robust analogues and peptidomimetics of this compound for various research and potential therapeutic applications.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-acetyl-L-phenylalaninyl-L-methionine-amide |

| L-phenylalanyl-glycinamide |

| glycyl-L-phenylalaninamide |

| Phenylalanine |

| Methionine |

| Glycine |

| L-phenylalaninamide |

| Bicyclic-Phe |

| α-methyl-Phe |

| L-phenylalanyl-Ψ[CS-N]-L-alanine (Phe-Ψ-Ala) |

| Phenylalanylalanine |

| Glycylsarcosine |

| Cephalexin |

| Valaciclovir |

| Glycylglycine |

| Glycylproline |

| Somatostatin |

| Octreotide |

| Lanreotide |

| Gonadotropin-releasing hormone (GnRH) |

| Triptorelin |

| Glucose-dependent insulinotropic polypeptide (GIP) |

| N-AcGIP |

Future Research Directions in L Phenylalanyl L Methioninamide Studies

Exploration of Novel Biocatalytic Routes for Dipeptide Synthesis

The synthesis of dipeptides such as L-Phenylalanyl-L-methioninamide is a critical area of research, with enzymatic methods offering significant advantages over traditional chemical synthesis in terms of stereoselectivity, milder reaction conditions, and reduced environmental impact. Future research should focus on the discovery and engineering of novel biocatalysts for the efficient and specific synthesis of this dipeptide.

One promising avenue is the use of aminopeptidases. For instance, an aminopeptidase (B13392206) from Streptomyces septatus TH-2 has demonstrated the ability to synthesize dipeptides using a free amino acid as an acyl donor and an aminoacyl methyl ester as an acyl acceptor in an organic solvent like methanol. nih.gov This approach could be adapted for this compound by utilizing L-phenylalanine as the acyl donor and L-methioninamide as the acyl acceptor. The broad specificity of some aminopeptidases towards various amino acids suggests that this is a viable strategy. nih.gov

Another area ripe for exploration is the application of non-ribosomal peptide synthetases (NRPSs). These large, modular enzymes are nature's machinery for assembling a wide variety of peptide-based natural products. researchgate.net By engineering the adenylation (A) and condensation (C) domains of NRPS modules, it may be possible to program the specific incorporation of L-phenylalanine and L-methionine to yield the desired dipeptide amide. researchgate.net Understanding the selectivity of the C-domain, in addition to the A-domain, will be crucial for the successful engineering of these enzymatic production lines. karger.com

Furthermore, the exploration of peptide and peptide conjugate nanostructures as biocatalysts presents an innovative approach. bachem.comnih.gov Self-assembling peptide structures can create microenvironments that enhance catalytic activity and stability. bachem.comnih.gov Future work could involve designing short peptide catalysts that incorporate binding pockets favorable for the formation of the this compound bond.

| Potential Biocatalytic Approach | Key Advantages | Research Focus |

| Aminopeptidases | Use of free amino acids, cost-effective. nih.gov | Screening for enzymes with high specificity for L-phenylalanine and L-methioninamide; optimizing reaction conditions. |

| Non-Ribosomal Peptide Synthetases (NRPSs) | High specificity and control over sequence. researchgate.net | Engineering A- and C-domain specificity for L-phenylalanine and L-methionine; heterologous expression of engineered NRPSs. researchgate.netkarger.com |

| Peptide Nanocatalysts | Designable, stable, and can mimic enzyme active sites. bachem.comnih.gov | Designing self-assembling peptides that catalyze the specific peptide bond formation. |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Structural Insights

A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound is fundamental to elucidating its function. The integration of advanced spectroscopic methods with computational modeling offers a powerful synergy for achieving these insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for peptide structural analysis in solution. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy), can be employed to assign the proton resonances of the phenylalanine and methionine residues. wikipedia.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would be invaluable for determining through-space proximities between protons, providing crucial distance restraints for calculating the three-dimensional structure. nih.gov The chemical shifts of the α-protons can provide information about the local environment and the sequence of the amino acids. wikipedia.org

Mass spectrometry (MS) , particularly when coupled with techniques like Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS), is essential for confirming the identity and purity of the dipeptide. bachem.com Tandem mass spectrometry (MS/MS) can be used to sequence the dipeptide by analyzing its fragmentation patterns. wikipedia.org Advanced MS techniques could also be used to study non-covalent interactions of the dipeptide with other molecules.

Vibrational spectroscopy , including Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide information about the secondary structure and hydrogen bonding within the dipeptide. nih.govnih.gov For instance, the amide I and II bands in the FTIR spectrum are sensitive to the peptide backbone conformation.

Computational modeling will be instrumental in complementing experimental data and providing a dynamic picture of the dipeptide's structure. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound, identifying stable conformers and the transitions between them. medchemexpress.com Quantum mechanical (QM) calculations can provide accurate predictions of spectroscopic parameters, aiding in the interpretation of experimental spectra. A study on a related compound, N-acetyl-L-phenylalaninyl-L-methionine-amide, has highlighted the importance of non-covalent interactions, such as N-H···S hydrogen bonds and N-H···π interactions, in determining the peptide's conformation, which can be effectively studied using computational methods. researchgate.net

| Technique | Information Gained | Future Research Application for this compound |

| NMR Spectroscopy (COSY, TOCSY, NOESY) | 3D structure, conformation in solution, amino acid sequence. wikipedia.orgnih.gov | Detailed structural determination and conformational analysis in various solvent environments. |

| Mass Spectrometry (UPLC-MS/MS) | Molecular weight confirmation, purity assessment, sequencing. bachem.comwikipedia.org | Identification in biological samples, studying interactions with other molecules. |

| Vibrational Spectroscopy (FTIR, Raman) | Secondary structure, hydrogen bonding. nih.govnih.gov | Characterizing solid-state and solution-phase structures and intermolecular interactions. |

| Computational Modeling (MD, QM) | Conformational landscape, dynamic behavior, theoretical spectroscopic parameters. medchemexpress.com | Predicting stable structures, understanding the influence of the side chains on conformation, and aiding the interpretation of experimental data. |

Unveiling Untapped Biochemical Roles and Interacting Molecular Networks

While the specific biological functions of this compound remain to be discovered, the known roles of its constituent amino acids and other dipeptides provide a strong foundation for future investigations.

Potential Antioxidant Activity: Dipeptides containing aromatic amino acids like phenylalanine and sulfur-containing amino acids like methionine are known to possess antioxidant properties. nih.gov The phenyl group of phenylalanine can stabilize radicals, while the sulfur atom in methionine can be oxidized, thereby scavenging reactive oxygen species. Future research should investigate the potential of this compound to act as an antioxidant, protecting cells from oxidative stress.

Role in Cellular Transport and Metabolism: Dipeptides are absorbed in the intestine via specific transporters like PepT1 and can serve as a source of amino acids for cells. bachem.com Research could explore the transport of this compound across cell membranes and its subsequent hydrolysis to release L-phenylalanine and L-methionine, which are essential for protein synthesis and various metabolic pathways. wikipedia.org L-phenylalanine is a precursor for neurotransmitters and melanin, while methionine is crucial for methylation reactions and the synthesis of other sulfur-containing molecules. wikipedia.org

Interaction with Proteins and Receptors: The structure of this compound, with its aromatic and sulfur-containing side chains, suggests it could interact with specific binding pockets on proteins. The interaction between methionine and aromatic residues is a common and important stabilizing motif in protein structures. Future studies could employ techniques like affinity chromatography and surface plasmon resonance to identify proteins that bind to this dipeptide. Such interactions could modulate the activity of enzymes or the function of receptors. For instance, L-phenylalanine itself is known to be an antagonist at certain neurotransmitter receptors.

Investigation in Specific Biological Contexts: The individual amino acids L-phenylalanine and L-methionine have been shown to play roles in various physiological processes, including immune response and cell signaling. nih.govnih.gov Future research could investigate the effects of this compound in specific biological systems, such as the immune system or the central nervous system, to uncover novel physiological roles.

| Research Area | Rationale | Proposed Investigations |

| Antioxidant Properties | Presence of phenylalanine and methionine residues known for antioxidant activity. nih.gov | In vitro and in cellulo assays to measure radical scavenging and protective effects against oxidative damage. |

| Cellular Uptake and Metabolism | Dipeptides are transported and utilized by cells. bachem.com | Studies using labeled dipeptide to track its uptake, transport, and hydrolysis in different cell types. |

| Protein Interactions | Aromatic-sulfur interactions are significant in protein structure. | Screening for binding partners using proteomic approaches; functional assays to determine the effect of binding. |

| Physiological Roles | Constituent amino acids have diverse biological functions. nih.govnih.gov | In vivo studies in model organisms to assess the systemic effects of the dipeptide on various physiological parameters. |

Q & A

Q. What are the established methods for synthesizing L-phenylalanyl-L-methioninamide, and how can purity be validated?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. For purity validation, high-performance liquid chromatography (HPLC) with UV detection (λ = 214 nm) is standard. Mass spectrometry (MS) confirms molecular weight (e.g., observed m/z: 324.4 g/mol, as per PubChem data ). Purity ≥95% is achievable, though batch-specific validation is critical .

Q. What biochemical roles does this compound play in protein synthesis?

This dipeptide mimics early-stage translation intermediates. Its formyl-methionine moiety is recognized by formyl peptide receptors (FPRs) on phagocytic cells, influencing immune responses. In vitro, it requires ribosomal complexes, specific tRNAs, and optimized pH/temperature for activity .

Q. How should researchers handle and store this compound to ensure stability?

While exact storage conditions are unspecified in literature, standard peptide protocols apply: lyophilized powder stored at -20°C in airtight containers, protected from light and humidity. Reconstitution in sterile buffers (e.g., PBS) with protease inhibitors is advised for functional studies .

Advanced Research Questions

Q. What crystallographic strategies minimize errors in structural modeling of this compound complexes?

Use iterative model-building tools like Coot and refinement software (e.g., REFMAC). Validate peptide conformations using Ramachandran plots and per-residue fit metrics (e.g., real-space correlation coefficients). Electron density maps (2mFo-DFc) at 1.5–2.0 Å resolution reduce side-chain misassignment risks .

Q. How can conflicting data on receptor-binding affinities of this compound be resolved?

Employ orthogonal assays:

- Surface plasmon resonance (SPR) for kinetic parameters (kon/koff).

- Radioligand binding assays (e.g., using [<sup>3</sup>H]-labeled analogs).

- Computational docking (e.g., AutoDock Vina) to compare predicted vs. experimental binding poses.

Statistical rigor: Use Student’s t-test for significance (p < 0.05) and report confidence intervals .

Q. What methodologies integrate this compound into studies of ribosomal peptidyltransferase activity?

Design in vitro translation assays with modified ribosomes (e.g., E. coli 70S) and fluorescently labeled tRNAs. Monitor peptide bond formation via stopped-flow kinetics or Förster resonance energy transfer (FRET). Include negative controls (e.g., non-hydrolysable analogs) to distinguish specific activity .

Data Analysis and Reporting

Q. How should researchers document experimental protocols for reproducibility?

- Detailed Synthesis: Report coupling reagents (e.g., HBTU/HOBt), protecting groups, and cleavage conditions.

- Analytical Data: Include HPLC chromatograms (retention time, peak area), MS spectra, and NMR shifts (¹H/¹³C).

- Functional Assays: Specify buffer composition, temperature, and instrument calibration. Adhere to IUPAC naming and ICH guidelines for pharmacological data (e.g., IC50 ± SEM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.